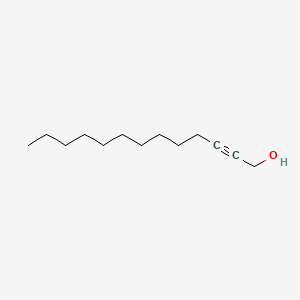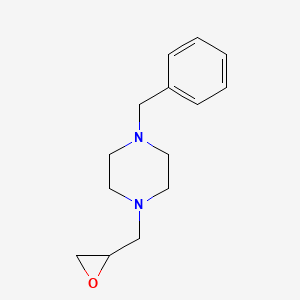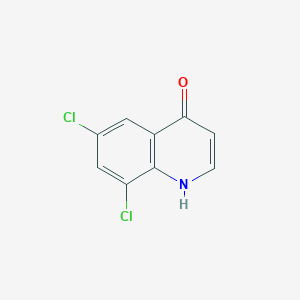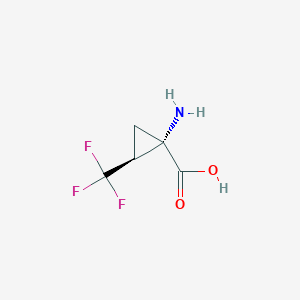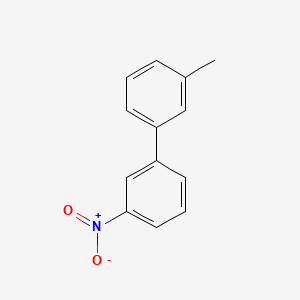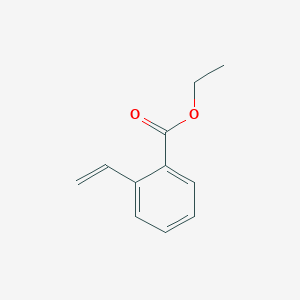
2-Vinyl-benzoic acid ethyl ester
Vue d'ensemble
Description
2-Vinyl-benzoic acid ethyl ester is a chemical compound with the CAS Number: 32082-32-9 . Its IUPAC name is ethyl 2-vinylbenzoate . It has a molecular weight of 176.22 . The compound is typically stored at temperatures between 2-8°C . It appears as a colorless to yellow sticky oil to semi-solid .
Synthesis Analysis
Esters can be synthesized from carboxylic acids and alcohols in the presence of an acid catalyst . Acid chlorides and acid anhydrides can also react with alcohols to form esters .Molecular Structure Analysis
The InChI code for 2-Vinyl-benzoic acid ethyl ester is1S/C11H12O2/c1-3-9-7-5-6-8-10 (9)11 (12)13-4-2/h3,5-8H,1,4H2,2H3 . This code provides a unique representation of the compound’s molecular structure. Chemical Reactions Analysis
Esters, including 2-Vinyl-benzoic acid ethyl ester, can undergo various reactions. They can be hydrolyzed to carboxylic acids under acidic or basic conditions . They can also undergo trans-esterification reactions to form different esters .Applications De Recherche Scientifique
Summary of the Application
Esters and their derivatives are widely distributed in natural products, pharmaceuticals, fine chemicals, and other fields . The development of versatile synthetic methods of ester is an important research topic in organic chemistry . Recently, photo-induced transformations have attracted much attention in synthetic organic chemistry . More and more research groups have shown great interest in the synthesis of esters by photocatalytic strategies .
Methods of Application or Experimental Procedures
In 2017, Li’s group reported an intramolecular rearrangement reaction of 2-ether benzoic acid using a photocatalytic strategy . They chose Acr ±Mes ClO 4 − or PDI (65) to catalyze the 2-ether benzoic acid derivatives (64) to afford 2-hydroxyl benzoate compounds (66) with 43 examples .
Results or Outcomes
The reaction resulted in the production of 2-hydroxyl benzoate compounds . The reaction mechanisms involve mainly single electron transfer, energy transfer, or other radical procedures .
2. Use in Organic Chemistry
Summary of the Application
Esters, including 2-Vinyl-benzoic acid ethyl ester, are one of the more useful functional groups in organic chemistry . Their low reactivity makes them easy to work with and they are stable enough to be used as a solvent in organic reactions .
Methods of Application or Experimental Procedures
Esters can undergo various reactions such as hydrolysis to form carboxylic acids, alcoholysis to form different esters, and aminolysis to form amides .
Results or Outcomes
The outcomes of these reactions are the formation of different organic compounds which can be used in various fields such as pharmaceuticals, fine chemicals, and other fields .
3. Use in Acid-Base Extraction
Summary of the Application
Esters, including 2-Vinyl-benzoic acid ethyl ester, can be used in acid-base extraction, a common method in organic chemistry to separate compounds .
Methods of Application or Experimental Procedures
In acid-base extraction, an acid-base reaction is performed to convert some compounds from neutral to ionic forms (or vice versa) . For example, a mixture of benzoic acid and cyclohexane is dissolved in an organic solvent like ethyl acetate in a separatory funnel . A wash with a base such as NaOH would convert benzoic acid into its ionic carboxylate form, which would then be more soluble in the aqueous layer, allowing for the sodium benzoate to be extracted into the aqueous layer .
Results or Outcomes
The outcome of this process is the separation of the components of the mixture . The aqueous layer may be later acidified with HCl if desired to convert the benzoic acid back to its neutral form .
4. Use in Pharmaceutical Industry
Summary of the Application
Esters are important building blocks in pharmaceuticals such as clopidogrel, methylphenidate, fenofibrate, travoprost, prasugrel, oseltamivir, eszopiclone and fluticasone . Therefore, the esterification reaction becomes more and more popular in the photochemical field .
Methods of Application or Experimental Procedures
The development of versatile synthetic methods of ester is still an important research topic in organic chemistry . Fisher esterification, the dehydrative coupling of carboxylic acids with alcohols, is the most traditional way to access esters . Interconversion of carboxylic acid derivatives, such as acylation of alcohols with acid halides or acid anhydrides, transesterification, and alcoholysis of amides, is another practical way .
Results or Outcomes
The outcomes of these reactions are the formation of different organic compounds which can be used in various fields such as pharmaceuticals .
5. Use in Reaction with Grignard Reagent
Summary of the Application
Esters can undergo reaction with a Grignard reagent .
Methods of Application or Experimental Procedures
The reaction of an ester with a Grignard reagent can be used to prepare a given tertiary alcohol .
Results or Outcomes
The product formed from the reaction of a given ester with a given Grignard reagent can be identified .
Safety And Hazards
Orientations Futures
Esters are one of the more useful functional groups. Their low reactivity makes them easy to work with and they are stable enough to be used as a solvent in organic reactions . Esters are still reactive enough to undergo hydrolysis to form carboxylic acids, alcoholysis, to form different esters, and aminolysis to form amides . This opens up many possibilities for future research and applications.
Propriétés
IUPAC Name |
ethyl 2-ethenylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O2/c1-3-9-7-5-6-8-10(9)11(12)13-4-2/h3,5-8H,1,4H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTLPNEZOGCOFJE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50465726 | |
| Record name | Ethyl 2-ethenylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50465726 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Vinyl-benzoic acid ethyl ester | |
CAS RN |
32082-32-9 | |
| Record name | Ethyl 2-ethenylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50465726 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



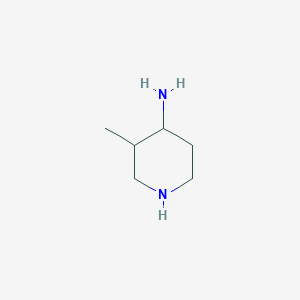
![5-Bromo-1-[(4-methylphenyl)sulfonyl]-1H-indole](/img/structure/B1610248.png)
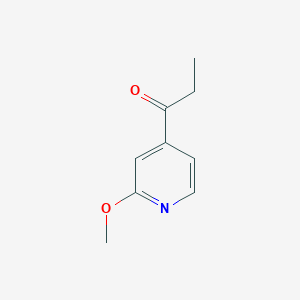
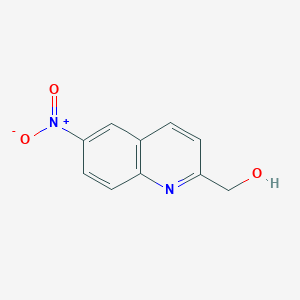
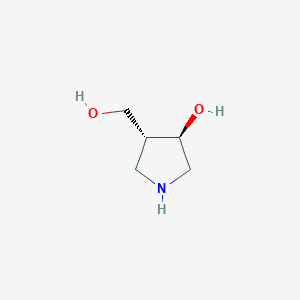
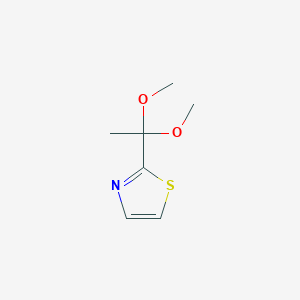
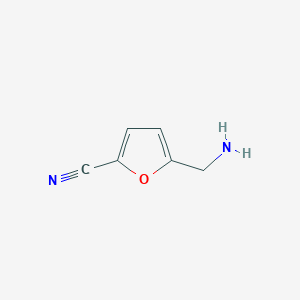
![4'-(Hydroxymethyl)-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1610257.png)
